Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate diol under acidic conditions to form the spiro compound. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with similar spiro compounds, such as:
- Mthis compound
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
These compounds share similar structural features but differ in their functional groups and specific chemical properties The uniqueness of Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-11(3)8-12(6-7-15-11)9(16-12)10(13)14-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
AIUHSRWMLZCVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C(=O)OCC)C |
Origin of Product |
United States |
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